molecular formula C11H14N4 B2762127 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 1706464-23-4

2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine

Cat. No. B2762127
CAS RN: 1706464-23-4
M. Wt: 202.261
InChI Key: CJZINTVCFHLDRP-UHFFFAOYSA-N
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Description

2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine, also known as THPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. THPP has a unique structure that makes it an attractive target for synthesis and study. In

Mechanism Of Action

The mechanism of action of 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine varies depending on its application. In cancer cells, 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine inhibits the activity of topoisomerase IIα, which is an enzyme that is essential for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. Inflammation is a complex process involving multiple pathways, and the exact mechanism by which 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine exerts its anti-inflammatory effects is not fully understood. In agriculture, 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine inhibits the growth of weeds by interfering with their metabolic processes.
Biochemical and Physiological Effects:
2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has been shown to have both biochemical and physiological effects. In cancer cells, 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine induces apoptosis, which is a process of programmed cell death. Inflammation is a complex process that involves the release of various cytokines and chemokines, and 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has been shown to modulate the expression of these molecules. In agriculture, 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine inhibits the growth of weeds by interfering with their metabolic processes.

Advantages And Limitations For Lab Experiments

2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and the yield and purity of the product can be confirmed by NMR and IR spectroscopy. 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has also been extensively studied, and its mechanism of action is well understood in some applications. However, there are also limitations to using 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine in lab experiments. 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine is a relatively new compound, and there is still much to learn about its properties and potential applications. Additionally, 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.

Future Directions

There are several future directions for research on 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine. In medicine, further studies are needed to determine the efficacy and safety of 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine as a potential anti-cancer and anti-inflammatory agent. In agriculture, further studies are needed to determine the effectiveness of 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine as a herbicide and its potential impact on the environment. In material science, further studies are needed to explore the unique optical and electronic properties of 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine and its potential applications in electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine and its potential applications in other fields.

Synthesis Methods

The synthesis of 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine involves the reaction of 2,3,5,6-tetramethylpyridine with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of the reaction is typically around 50%, and the purity of the product can be confirmed by NMR and IR spectroscopy.

Scientific Research Applications

2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields. In medicine, 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has shown promising results as a potential anti-cancer agent. Studies have shown that 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα. 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has also been investigated for its potential use as an anti-inflammatory agent. In agriculture, 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. 2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine has also been investigated for its potential use in material science, as it has been shown to have unique optical and electronic properties.

properties

IUPAC Name

4,6-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-7-5-8(2)15-11(13-7)9-6-12-4-3-10(9)14-15/h5,12H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZINTVCFHLDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C3CNCCC3=NN12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine

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